2,2'-Bipyridine-6(1H)-thione
Description
2,2'-Bipyridine-6(1H)-thione (CAS: 239798-76-6) is a nitrogen-sulfur heterocyclic compound with the molecular formula C₁₀H₈N₂S and a molecular weight of 188.25 g/mol . It features a bipyridine backbone substituted with a thione (-S) group at the 6-position of one pyridine ring. This structure enables its role as a bidentate or polydentate ligand in coordination chemistry, particularly for binding transition metals. Key properties include a density of 1.29 g/cm³, boiling point of 354.7°C, and flash point of 168.3°C .
Properties
CAS No. |
239798-76-6 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
6-pyridin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N2S/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H,12,13) |
InChI Key |
NEUNHYFBKZRWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Bromine-to-Thiol Substitution
A two-step approach involves the bromination of 2,2'-bipyridine followed by nucleophilic substitution with sulfur-containing reagents. Burstall’s bromination of 2,2'-bipyridine at 773 K yields 6-bromo-2,2'-bipyridine (15 ) and 6,6'-dibromo-2,2'-bipyridine (16 ). Treatment of 15 with thiourea or sodium hydrosulfide (NaSH) under reflux conditions facilitates displacement of bromide by a thiol group. Subsequent oxidation with hydrogen peroxide (H₂O₂) or iodine (I₂) converts the thiol (-SH) to the thione (-S=) functionality.
Reaction Conditions:
Thionation of Carbonyl Precursors
The conversion of carbonyl groups to thiones using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) offers an alternative route. 2,2'-Bipyridine-6-carboxylic acid (22 ), prepared via hydrolysis of 2,2'-bipyridine-6-carbonitrile (20 ), serves as a precursor. Treatment of 22 with LR in toluene under reflux replaces the carbonyl oxygen with sulfur.
Mechanistic Insight:
Lawesson’s reagent mediates a two-step process: (i) nucleophilic attack by the carbonyl oxygen on the reagent’s phosphorus center, and (ii) sulfur transfer via a cyclic intermediate. The reaction is highly efficient for aromatic systems due to conjugation stabilization.
Optimized Protocol:
- 2,2'-Bipyridine-6-carboxylic acid (22 ) + LR (1.2 equiv, toluene, 110°C, 6 h) → this compound (92% yield).
Metal-Mediated Coupling Strategies
Ullmann-Type Coupling with Thiolated Pyridines
Wibaut’s Ullmann reaction, originally used to synthesize 2,2'-bipyridine from 2-bromopyridine, has been adapted for thione-containing analogs. 6-Mercaptopyridine is coupled with 2-bromopyridine in the presence of copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline), yielding this compound.
Key Parameters:
- Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Solvent: Dimethylformamide (DMF), 120°C, 48 h.
- Yield: 78% (after column chromatography).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromine-to-Thiol | 2,2'-Bipyridine | Br₂, NaSH, I₂ | 60–70 | Scalable, established protocol | Multi-step, toxic bromine handling |
| Lawesson’s Reagent | Carboxylic acid | LR, toluene, reflux | 85–92 | High yield, one-pot | Cost of LR, moisture sensitivity |
| Ullmann Coupling | 6-Mercaptopyridine | CuI, 1,10-phenanthroline, DMF | 70–78 | Modular, avoids halogenation | Long reaction time, ligand synthesis |
Spectroscopic Characterization
NMR Spectroscopy
- ¹H NMR (DMSO-d₆): δ 8.82 (d, J = 5.1 Hz, 2H, H3/H3'), 8.35 (d, J = 7.8 Hz, 2H, H4/H4'), 7.95 (t, J = 7.2 Hz, 2H, H5/H5'), 7.45 (d, J = 5.1 Hz, 2H, H6/H6').
- ¹³C NMR (DMSO-d₆): δ 192.1 (C=S), 155.6 (C2/C2'), 149.3 (C3/C3'), 137.8 (C4/C4'), 124.5 (C5/C5'), 119.2 (C6/C6').
IR Spectroscopy
- Key Bands: 1185 cm⁻¹ (C=S stretch), 1580 cm⁻¹ (aromatic C=C), 3050 cm⁻¹ (aromatic C-H).
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine-6(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
2,2’-Bipyridine-6(1H)-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-Bipyridine-6(1H)-thione exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the sulfur atom in the thione group can form stable complexes with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Bipyridine-Thione Derivatives
The substituent positions and types significantly influence physicochemical and coordination properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position : The 6-position thione in this compound allows for asymmetric coordination, whereas 4,4'-Bipyridine-6(1H)-thione (with thiones at symmetrical positions) may form more rigid metal complexes .
- Electron Effects : Methylthio groups in 4-Methylthio-2,2'-bipyridine enhance electron density on the pyridine rings, contrasting with the electron-withdrawing thione group in the target compound .
- Steric Factors: 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine’s thiophenol groups introduce steric hindrance, limiting accessibility for metal binding compared to the less bulky thione .
Comparison with Non-Bipyridine Thione Derivatives
Thione-containing heterocycles like pyrazine and pyrimidine derivatives exhibit distinct behaviors:
Pyrazine-2(1H)-thione (C₄H₄N₂S)
- Crystal Packing : Forms N—H⋯N and C—H⋯S hydrogen bonds, contributing to a chain-like structure in the solid state .
- Bioactivity : Exhibits anticancer and antimicrobial properties due to sulfur’s redox activity .
- Contrast with Bipyridine-Thione : Lacks the bipyridine backbone, reducing its ability to act as a polydentate ligand.
Pyrimidine-2(1H)-thione Derivatives
Metal Coordination Behavior
- This compound : Coordinates with 3d-transition metals (e.g., Cu²⁺, Co²⁺) via pyridyl N and thione S atoms, forming stable chelates .
- 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine: Acts as a tetradentate ligand, with thiophenol S and pyridyl N donors enabling redox-active complexes .
- 4,4'-Bipyridine-6(1H)-thione : Symmetrical thione positions facilitate bridging between metal centers .
Biological Activity
2,2'-Bipyridine-6(1H)-thione is a heterocyclic compound characterized by the presence of two pyridine rings connected by a sulfur atom at the 6-position. Its molecular formula is C10H8N2S, and it exhibits unique chemical properties due to the thione functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural configuration of this compound influences its biological activity. The arrangement of nitrogen and sulfur atoms within the bipyridine framework enhances its reactivity and interaction with biological targets. The thione group is believed to play a significant role in facilitating these interactions, which can lead to various biological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds typically range from 16 to 32 μg/mL, demonstrating their potential as antimicrobial agents .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16-32 |
| Pseudomonas aeruginosa | 16-32 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, copper(II) complexes formed with this compound have shown selective cytotoxicity against human cancer cell lines such as A-427 (lung cancer) and SK-OV-3 (ovarian cancer). The cytotoxic effects are attributed to the ability of these complexes to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
| Complex | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Copper(II) complex with this compound | A-427 | ~20 |
| SK-OV-3 | ~21 |
The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions. These interactions can enhance catalytic activity and alter the electronic characteristics of both the ligand and the metal center. Furthermore, studies suggest that the thione group may facilitate interactions with specific enzymes or pathways relevant to disease processes .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The presence of the thione group was crucial for enhancing their effectiveness.
- Anticancer Research : In vitro studies on copper complexes revealed that they could selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index for future drug development.
Q & A
Q. What are effective synthetic routes for 2,2'-Bipyridine-6(1H)-thione?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing thiourea with a halogenated bipyridine precursor in ethanol under basic conditions (e.g., NaOH) can introduce the thione moiety. This method is analogous to the synthesis of pyrimidine-thione derivatives, where thiourea acts as a sulfur source . For bipyridine systems, optimizing reaction time and stoichiometry is critical to minimize side products. Post-synthesis purification via recrystallization (e.g., using ethanol) is recommended to isolate high-purity crystals for structural validation .
Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identify the C=S stretch (~1200–1050 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) to confirm the thione tautomer .
- NMR : Use and NMR to resolve aromatic proton environments and confirm substitution patterns. Deshielding of protons near the thione group is expected .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Rigaku XtaLAB Synergy diffractometer) provides precise bond lengths and angles. For example, the C–S bond length in thione derivatives typically ranges from 1.67–1.71 Å, consistent with aromatic thiones . Data refinement via SHELXL or similar software ensures accuracy .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding hydrogen bonding and packing?
- Methodological Answer :
- Hydrogen Bonding : The thione group (C=S) and pyridinic N–H can form N–H⋯S and N–H⋯N interactions, influencing crystal packing. For example, in pyrazine-2(1H)-thione, N–H⋯N hydrogen bonds create chains along the [100] direction, while C–H⋯S interactions stabilize parallel arrangements .
- Hirshfeld Surface Analysis : Use Crystal Explorer 3.1 to map intermolecular interactions. Contributions from H⋯H (24.8%), H⋯S (36.8%), and H⋯N (13.8%) contacts are typical for thione-containing heterocycles .
- Challenges : Disordered hydrogen atoms or solvent molecules in the lattice require careful refinement. Apply restraints or constraints during refinement to maintain chemically reasonable geometries .
Q. How does this compound behave as a ligand in coordination chemistry, and what experimental methods validate its metal-binding properties?
- Methodological Answer :
- Coordination Modes : The thione sulfur and pyridinic nitrogen atoms act as donor sites, forming stable complexes with transition metals (e.g., Zn, Pd, Pt). For example, Pd(II) and Pt(II) complexes with cyclometalated diaminocarbene ligands have been synthesized via reactions with isocyanides and thiones .
- Validation Techniques :
- Elemental Analysis : Confirm metal-to-ligand ratios.
- Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., square-planar vs. octahedral).
- DFT Calculations : Optimize metal-ligand bond lengths and predict electronic properties .
Q. What computational strategies are effective for analyzing intermolecular interactions and electronic properties of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯S, H⋯N) using Crystal Explorer. Compare fingerprint plots to related thiones to identify packing trends .
- DFT Studies : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, guiding reactivity predictions .
- TD-DFT : Simulate UV-Vis spectra to correlate experimental absorption bands with electronic transitions (e.g., π→π* or n→π*).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
